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Compound of Interest

Compound Name: 5-Methylpiperazin-2-one

Cat. No.: B2805226 Get Quote

Abstract: The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry,

forming the core of numerous FDA-approved drugs across a wide array of therapeutic areas.[1]

[2] This guide focuses on a specific, high-value derivative: 5-Methylpiperazin-2-one. This

molecule introduces a chiral center and a constrained lactam functionality, providing medicinal

chemists with a powerful tool to build stereospecific, conformationally restricted molecules with

tunable physicochemical properties. These application notes provide a comprehensive

overview of the strategic rationale for using 5-Methylpiperazin-2-one, its key applications, and

detailed, field-proven protocols for its synthetic manipulation.

Core Attributes: Physicochemical Properties and
Safety
A foundational understanding of a building block's intrinsic properties is critical for its effective

deployment in a drug discovery campaign.

Physicochemical Data
5-Methylpiperazin-2-one is a chiral, cyclic lactam that offers a unique combination of features

for scaffold design. Its properties make it an attractive starting point for developing compounds

with favorable drug-like characteristics.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b2805226?utm_src=pdf-interest
https://pdf.benchchem.com/169/Role_of_piperazine_scaffolds_in_medicinal_chemistry.pdf
https://pubmed.ncbi.nlm.nih.gov/35848922/
https://www.benchchem.com/product/b2805226?utm_src=pdf-body
https://www.benchchem.com/product/b2805226?utm_src=pdf-body
https://www.benchchem.com/product/b2805226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2805226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₅H₁₀N₂O [3][4][5]

Molecular Weight 114.15 g/mol [3][4][5]

CAS Number 907973-06-2 (Racemate) [3][6][7]

1240583-20-3 ((S)-enantiomer) [4][5]

Canonical SMILES CC1CNC(=O)CN1 [3][8]

InChIKey
SODLPCCEKPQWAY-

UHFFFAOYSA-N
[3][8]

Predicted XlogP -0.7 [3][8]

Hydrogen Bond Donors 2 [3]

Hydrogen Bond Acceptors 2 [3]

Safety and Handling
As a reactive chemical intermediate, proper handling of 5-Methylpiperazin-2-one is paramount

for ensuring laboratory safety.

GHS Hazard Classification: According to aggregated GHS information, this compound is

classified as causing severe skin burns and eye damage.[3][9]

Personal Protective Equipment (PPE): Always handle this compound within a certified

chemical fume hood. Wear appropriate PPE, including a flame-retardant lab coat, chemical-

resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10][11]

Handling Precautions: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

Wash hands thoroughly after handling.[11][12]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents and strong acids.[10][12]
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The decision to incorporate a specific scaffold into a drug design project is driven by its ability

to confer strategic advantages. 5-Methylpiperazin-2-one offers several compelling benefits.

The Power of the Constrained Scaffold
The piperazin-2-one core imposes significant conformational rigidity compared to more flexible

acyclic linkers. This pre-organization of the molecular structure can lead to a lower entropic

penalty upon binding to a biological target, often resulting in higher binding affinity. The two

nitrogen atoms, N1 and N4, serve as key diversification points, allowing substituents to be

projected into space in well-defined vectors to probe the binding pocket of a target protein.

Chirality as a Tool for Specificity
The methyl group at the C5 position introduces a stereocenter. This is a critical design element,

as biological macromolecules (enzymes, receptors) are themselves chiral. Synthesizing and

testing individual enantiomers ((R) and (S)) allows for the exploration of stereospecific

interactions, which can dramatically improve a compound's potency and selectivity, thereby

reducing the potential for off-target effects.[13]

A Versatile Peptidomimetic
The 5-Methylpiperazin-2-one structure can be viewed as a constrained mimic of a dipeptide

unit (e.g., Alanine-Glycine). This makes it an excellent building block for creating

peptidomimetics—molecules that mimic the structure and function of peptides but possess

superior metabolic stability and oral bioavailability.[13]
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Key Structural Features

Medicinal Chemistry Applications

5-Methylpiperazin-2-one
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Caption: Key features and applications of the 5-Methylpiperazin-2-one scaffold.

Key Applications and SAR Insights
The piperazine scaffold is ubiquitous in drug discovery.[1][14][15] Derivatives of 5-
Methylpiperazin-2-one are logically positioned to contribute to several therapeutic areas:

Oncology: Many kinase inhibitors utilize a piperazine moiety as a linker to connect key

pharmacophoric fragments that bind to the ATP pocket.[1] The constrained nature of 5-
methylpiperazin-2-one can be used to fine-tune the orientation of these fragments, while

the N1 and N4 positions allow for modifications to enhance solubility and cell permeability.

Central Nervous System (CNS) Disorders: Arylpiperazines are classic pharmacophores for

modulating serotonin (5-HT) and dopamine (D2) receptors.[16][17] The 5-methylpiperazin-
2-one core can serve as a novel, chiral scaffold to develop next-generation CNS agents with

improved selectivity profiles.

Infectious Diseases: Piperazine derivatives have demonstrated a broad spectrum of activity,

including antitubercular, antibacterial, and antiviral properties.[18][19][20] The ability to
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introduce diverse functionality onto the 5-methylpiperazin-2-one core makes it a valuable

platform for generating new anti-infective candidates.

Synthetic Protocols for Derivatization
Effective utilization of 5-Methylpiperazin-2-one requires robust and regioselective synthetic

methods. The presence of two distinct secondary amines (the N4 amide and the N1 amine)

necessitates a thoughtful synthetic strategy, often involving orthogonal protecting groups.

5-Methyl-
piperazin-2-one

N1-Boc Protected
Intermediate

Protocol 4.1:
Boc Protection N4-Functionalized,

N1-Boc Protected

Functionalize N4
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Product

Protocols 4.2/4.3:
Functionalize N1

Click to download full resolution via product page

Caption: Regioselective functionalization strategy for 5-Methylpiperazin-2-one.

Protocol 4.1: Palladium-Catalyzed N-Arylation
(Buchwald-Hartwig Amination)
This protocol details the coupling of an aryl halide to the N1 position of a (pre-functionalized

and N4-protected, if necessary) 5-methylpiperazin-2-one.

Causality and Rationale: The Buchwald-Hartwig amination is the gold standard for forming

aryl-amine bonds.[21][22] It is highly versatile and tolerates a wide range of functional

groups. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is

critical.[23] These ligands promote the crucial reductive elimination step in the catalytic cycle

and are effective even with sterically demanding substrates or less reactive aryl chlorides. A

strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine

without competing in the reaction.[23] All reagents and solvents must be anhydrous, as water

can deactivate the palladium catalyst and hydrolyze the base.
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Preparation

Reaction

Work-up & Purification

1. Add piperazinone, aryl halide,
Pd catalyst, ligand, and base to

an oven-dried Schlenk flask.

2. Evacuate and backfill
with inert gas (Ar or N₂) 3x.

3. Add anhydrous solvent
(e.g., Toluene, Dioxane).

4. Heat to 80-110 °C
with vigorous stirring.

5. Monitor by TLC or LC-MS
until starting material is consumed.

6. Cool to room temperature.
Dilute with Ethyl Acetate.

7. Filter through Celite® to
remove catalyst and salts.

8. Wash filtrate with water and brine.
Dry organic layer (Na₂SO₄).

9. Concentrate and purify by
flash column chromatography.

Click to download full resolution via product page

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b2805226?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2805226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology:

Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add 5-
methylpiperazin-2-one (1.0 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst

(e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g.,

NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[21]

Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with inert gas

three times.

Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, 5-10 mL per mmol of the

limiting reagent) via syringe.

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with

vigorous stirring.

Monitoring: Monitor the reaction's progress periodically by taking small aliquots and

analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic

solvent like ethyl acetate.

Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and

inorganic salts. Wash the pad with additional ethyl acetate.

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and

brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purification: Purify the resulting crude residue by flash column chromatography on silica gel

to yield the pure N-arylated product.

Protocol 4.2: N-Alkylation via Reductive Amination
This protocol describes the addition of an alkyl group to the N1 position by reacting it with an

aldehyde or ketone.
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Causality and Rationale: Reductive amination is a mild and highly efficient method for

forming alkyl-amine bonds. The reaction proceeds via the formation of an intermediate

iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is

the reducing agent of choice for this transformation. It is less reactive than other hydrides like

sodium borohydride, meaning it will not reduce the starting aldehyde or ketone but is

sufficiently reactive to reduce the protonated iminium intermediate. This selectivity prevents

side reactions and leads to cleaner product formation. Dichloroethane (DCE) or

Dichloromethane (DCM) are common solvents as they are relatively non-polar and aprotic,

effectively solvating the reactants without interfering with the reaction.
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Preparation

Reaction

Work-up & Purification

1. Dissolve piperazinone and
aldehyde/ketone in solvent (DCE/DCM).

2. Stir for 20-30 min at room temp
to allow iminium formation.

3. Add NaBH(OAc)₃ portion-wise
to control effervescence.

4. Stir at room temperature
for 2-16 hours.

5. Monitor by TLC or LC-MS.

6. Quench reaction with saturated
aqueous NaHCO₃ solution.

7. Extract with DCM.
Wash organic layer with brine.

8. Dry organic layer (Na₂SO₄),
filter, and concentrate.

9. Purify by flash column
chromatography.

Click to download full resolution via product page

Caption: Experimental workflow for Reductive Amination.
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Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask, add 5-methylpiperazin-2-one (1.0 equiv.) and the

desired aldehyde or ketone (1.0-1.2 equiv.). Dissolve the solids in a suitable solvent such as

dichloroethane (DCE) or dichloromethane (DCM).

Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. A small amount

of acetic acid (catalytic) can be added to facilitate iminium ion formation, particularly with

ketones.

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) to the mixture in

portions. Note: Mild effervescence may occur.

Reaction: Allow the reaction to stir at room temperature for 2 to 16 hours.

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is

consumed.

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate (NaHCO₃). Stir until effervescence ceases.

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine

the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Concentration: Filter the solution and concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography to afford the desired

N-alkylated product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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